6-Cyanopicolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

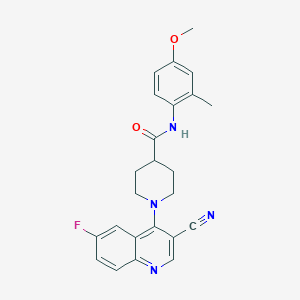

6-Cyanopicolinamide (6-CPA) is an important compound in the field of biochemistry and physiology. It is a derivative of pyridine and is commonly used in laboratory experiments. 6-CPA is known for its ability to act as a ligand and its ability to form complexes with metal ions. It has a wide range of applications in scientific research, including the study of protein structure and function, enzyme kinetics, and drug metabolism. 6-CPA is also used in the synthesis of pharmaceuticals, in the development of vaccines, and in the treatment of certain diseases.

Scientific Research Applications

Antitumor Potential

6-Cyanopicolinamide and its derivatives have been investigated for their potential antitumor properties. For instance, a study on N-methylpicolinamide-4-thiol derivatives revealed that certain compounds exhibited potent anti-proliferative activities against human cancer cell lines. These compounds showed promising inhibition of kinases like Aurora-B, which are crucial in cancer cell proliferation (Huang et al., 2012). Additionally, 2-anilinoquinolines bearing N-methylpicolinamide moiety have demonstrated significant antiproliferative effects against a range of human cancer cell lines (El‐Damasy et al., 2017).

Tuberculosis Treatment

In the search for safer and effective tuberculosis treatments, 6-cyano analogues of bedaquiline were developed. These analogues show promise as less lipophilic and potentially safer options for tuberculosis treatment, maintaining efficacy while reducing certain risks associated with the original drug (Tong et al., 2017).

Melanoma Imaging

Research on this compound derivatives has also extended to the development of diagnostic tools for malignant melanoma. For example, the development of 18F-labeled picolinamide probes for PET imaging of melanoma has shown excellent tumor imaging contrasts. These probes could play a significant role in the early detection and diagnosis of melanoma (Liu et al., 2013).

Chemical Synthesis and Reaction Studies

Studies have been conducted on the synthesis and reaction dynamics of compounds related to this compound. These include investigations into the solvent effects on reactions involving related compounds, which contribute to a deeper understanding of their chemical behavior and potential applications (SatoKikumasa et al., 1975).

Antioxidant Activity Analysis

In the broader context of antioxidant research, methods like the Folin–Ciocalteu test, which could potentially be applied to compounds like this compound, have been reviewed. These methods are crucial in determining the antioxidant capacity of complex samples, which is relevant in various scientific fields (Munteanu & Apetrei, 2021).

Environmental Science and Toxicology

Investigations into the oxidation pathways of similar compounds, like picolinamide, have implications for environmental science and toxicology. Understanding the degradation and interaction of these compounds in the environment can inform safety and regulatory measures (Orpin et al., 1972).

Safety and Hazards

properties

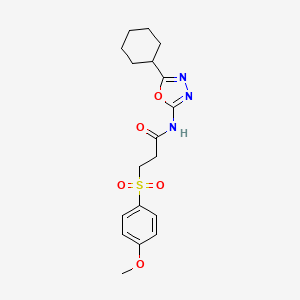

IUPAC Name |

6-cyanopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQROIGOHGXLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

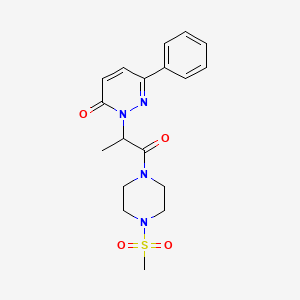

![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)

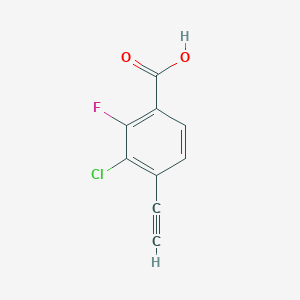

![Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2603204.png)

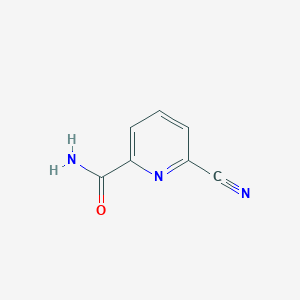

![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)

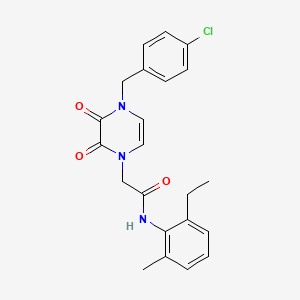

![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)